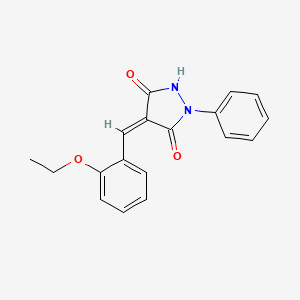

4-(2-ethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(2-ethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione” is a pyrazolidinedione derivative. Pyrazolidinediones are a class of compounds that contain a pyrazolidine core, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The “2-ethoxybenzylidene” moiety suggests the presence of an ethoxy group (an ethyl group attached to an oxygen atom) and a benzylidene group (a form of a benzene ring). The “1-phenyl” moiety indicates the presence of a phenyl group, which is a benzene ring minus a hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolidinedione core, with the 2-ethoxybenzylidene and 1-phenyl groups attached at the 4 and 1 positions of the ring, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups and the nonpolar phenyl and ethoxy groups would likely influence its solubility properties .Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

The compound’s crystal structure provides valuable insights into its molecular geometry, which is crucial for understanding its reactivity and interaction with other molecules. The detailed crystallographic data can aid in the design of new materials and the synthesis of molecules with specific functions .

Biological Activity and Pharmacology

Schiff base compounds like 4-(2-ethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione have shown potential in biological applications. They exhibit antibacterial and antifungal activities, which could be harnessed for developing new antimicrobial agents .

Supramolecular Chemistry

Due to their ability to form stable complexes with metals, Schiff bases are used in supramolecular chemistry for constructing new molecular assemblies. These structures have applications in catalysis, sensing, and as luminescence materials .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit carbonic anhydrase-ii (ca-ii) . CA-II is a proteolytic enzyme that catalyzes the reversible hydration of carbon dioxide, leading to the formation of bicarbonate and a proton .

Mode of Action

It’s known that benzylidene derivatives can exhibit inhibition activity . The pyrazole and substituted 4-benzylidene ring play an important role in the activity of these compounds .

Biochemical Pathways

Inhibitors of ca-ii, such as benzylidene derivatives, can affect a wide variety of functions including respiration, acid/base balance, ureagenesis, ion transportation, bone resorption, and gluconeogenesis .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Inhibitors of ca-ii can affect biological processes such as cerebral calcification, osteoporosis, and renal tubular acidosis .

Action Environment

The stability of similar compounds is known to be high, making them suitable for various chemical transformations .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4Z)-4-[(2-ethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-23-16-11-7-6-8-13(16)12-15-17(21)19-20(18(15)22)14-9-4-3-5-10-14/h3-12H,2H2,1H3,(H,19,21)/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRFBORUGTURCP-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-4-(2-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)

![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)

![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)